Fosetyl

Description

Properties

IUPAC Name |

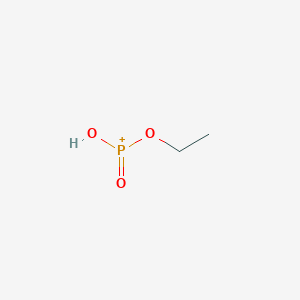

ethoxy-hydroxy-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGGJHBMLMRFJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057990 | |

| Record name | Fosetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15845-66-6 | |

| Record name | Fosetyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015845666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSETYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUL337Z2KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fosetyl-Aluminium's Mechanism of Action in Oomycetes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosetyl-aluminium (this compound-Al) is a systemic fungicide renowned for its efficacy against oomycete pathogens, a group of destructive plant pathogens including genera such as Phytophthora and Pythium. Its mode of action is multifaceted, exhibiting both direct inhibitory effects on the pathogen and indirect action through the stimulation of the host plant's innate defense mechanisms. This dual activity not only provides robust disease control but also contributes to a lower risk of resistance development compared to fungicides with a single site of action. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-Al's efficacy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction

Oomycetes, or water molds, are a class of filamentous protists that cause devastating diseases in a wide range of crops, leading to significant economic losses worldwide. Unlike true fungi, oomycetes possess unique physiological and biochemical characteristics, which necessitates the development of targeted control strategies. This compound-Al, an organophosphonate fungicide, has been a cornerstone in the management of oomycete diseases for decades. Its unique systemic mobility, moving both upwards (acropetally) and downwards (basipetally) within the plant, ensures comprehensive protection of all plant tissues.[1]

The active component responsible for the fungicidal activity of this compound-Al is phosphonic acid (also known as phosphite), which is formed upon the breakdown of this compound-Al within the plant.[2] The mechanism of action of phosphite is complex, involving a direct impact on oomycete metabolism and an indirect stimulation of the plant's defense responses.[3]

Direct Mechanism of Action on Oomycetes

The direct action of phosphite on oomycetes primarily involves the disruption of their phosphate metabolism. Due to its structural similarity to phosphate, phosphite can act as a competitive inhibitor of enzymes that utilize phosphate as a substrate. This interference has several downstream consequences for the pathogen's growth and development.

Interference with Phosphate Metabolism and Energy Production

Recent proteomic studies on Phytophthora cinnamomi have revealed that phosphite treatment leads to a significant downregulation of oxidoreductases, key enzymes involved in cellular respiration and energy production.[1][4] This disruption of energy metabolism is a critical aspect of its direct fungicidal effect. Furthermore, phosphite has been shown to interfere with oxidative phosphorylation, the primary process for ATP generation in the mitochondria.[5] The accumulation of polyphosphate and pyrophosphate within the oomycete cells, as a result of disrupted phosphate metabolism, is thought to divert ATP from essential metabolic pathways, ultimately leading to growth inhibition.[6]

Inhibition of Key Enzymes

Phosphite acts as an allosteric inhibitor of several key enzymes in oomycete metabolism.[7] This means it binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's activity. One of the identified targets is inorganic pyrophosphatase, an enzyme crucial for various biosynthetic pathways.[8] The inhibition of such essential enzymes disrupts the pathogen's metabolic homeostasis and contributes to its growth inhibition.

The direct effects of this compound-Al on oomycetes are manifested in the inhibition of mycelial growth, sporulation (sporangia, oospores, and chlamydospores), and zoospore release.[7]

Indirect Mechanism of Action: Stimulation of Plant Defense

This compound-Al is a potent elicitor of the plant's innate immune system, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[9] This indirect mode of action is a key contributor to its overall efficacy and durability. Upon application, this compound-Al or its breakdown product, phosphite, is recognized by the plant, triggering a cascade of signaling events that lead to the activation of various defense responses.

Activation of Plant Defense Signaling Pathways

The induction of plant defenses by this compound-Al is mediated through the complex interplay of three key phytohormone signaling pathways:

-

Salicylic Acid (SA) Pathway: The SA pathway is a central regulator of plant defense against biotrophic and hemibiotrophic pathogens, such as Phytophthora. This compound-Al treatment leads to the accumulation of SA, which in turn activates the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins.

-

Jasmonic Acid (JA) Pathway: The JA pathway is primarily involved in defense against necrotrophic pathogens and herbivorous insects. While often acting antagonistically to the SA pathway, its role in this compound-Al-induced resistance is likely part of a fine-tuned defense response.

-

Ethylene (ET) Pathway: Ethylene is another crucial signaling molecule in plant defense, often working synergistically with the JA pathway.

The following diagram illustrates the proposed signaling cascade initiated by this compound-Al, leading to the activation of plant defense responses against oomycete pathogens.

Caption: this compound-Al induced plant defense signaling pathway against oomycetes.

Accumulation of Phytoalexins and Other Defense Compounds

A hallmark of the plant defense response triggered by this compound-Al is the rapid accumulation of phytoalexins at the site of infection.[6] Phytoalexins are low molecular weight antimicrobial compounds that inhibit the growth of invading pathogens. In addition to phytoalexins, other defense-related compounds such as phenolic compounds and pathogenesis-related (PR) proteins are also produced, contributing to the overall resistance of the plant.

Quantitative Data on Efficacy

The efficacy of this compound-Al and its active metabolite, phosphite, has been quantified against a range of oomycete pathogens. The 50% effective concentration (EC50) is a standard measure of a fungicide's potency, representing the concentration required to inhibit 50% of the pathogen's growth in vitro. The following table summarizes EC50 values for this compound-Al and phosphite against various Phytophthora species.

| Oomycete Species | Compound | EC50 (µg/mL) | Reference(s) |

| Phytophthora cinnamomi | This compound-Al | 54 | [10] |

| Phytophthora cinnamomi | Phosphorous Acid | 4 | [10] |

| Phytophthora capsici | This compound-Al | 44.5 - 53.7 | [11] |

| Phytophthora capsici | Phosphorous Acid | 2.5 - 5.4 | [11] |

| Phytophthora citricola | This compound-Al | 26 | [10] |

| Phytophthora citricola | Phosphorous Acid | 8 | [10] |

| Phytophthora cinnamomi | Phosphite | 27.9 | [1] |

Note: EC50 values can vary depending on the specific isolate of the pathogen, the composition of the growth medium (especially the phosphate concentration), and the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound-Al.

Mycelial Growth Inhibition Assay (Amended Agar Method)

This protocol is a standard method to determine the in vitro efficacy of a fungicide against the mycelial growth of an oomycete.

Materials:

-

Pure culture of the target oomycete (e.g., Phytophthora sp.) on a suitable agar medium (e.g., V8 juice agar or Potato Dextrose Agar - PDA).

-

Sterile Petri dishes (90 mm).

-

Sterile cork borer (5 mm diameter).

-

This compound-Al or phosphite stock solution of known concentration.

-

Sterile distilled water.

-

Growth medium (e.g., V8 juice agar or PDA).

-

Incubator.

Procedure:

-

Prepare Amended Agar: Autoclave the growth medium and cool it to approximately 45-50°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations (a dilution series is recommended). Also, prepare control plates with no fungicide.

-

Pour Plates: Pour approximately 20 mL of the amended agar into each sterile Petri dish and allow it to solidify.

-

Inoculation: Using the sterile cork borer, cut mycelial plugs from the actively growing margin of a 7-10 day old oomycete culture.

-

Transfer Plugs: Place one mycelial plug, mycelium-side down, in the center of each amended agar plate.

-

Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).

-

Data Collection: After 5-7 days of incubation, or when the mycelium in the control plates has grown significantly, measure two perpendicular diameters of the fungal colony on each plate.

-

Data Analysis: Calculate the average colony diameter for each treatment. The percentage of mycelial growth inhibition (MGI) can be calculated using the following formula: MGI (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

-

EC50 Determination: The EC50 value can be determined by plotting the MGI (%) against the logarithm of the fungicide concentration and performing a probit or log-logistic regression analysis.

Caption: Experimental workflow for the mycelial growth inhibition assay.

Production of Zoospores for Inoculation

Zoospores are motile spores that are often used as inoculum in pathogenesis and fungicide efficacy studies.

Materials:

-

Actively growing culture of Phytophthora sp. on V8 juice agar.

-

Sterile Petri dishes.

-

Sterile distilled water or a non-sterile soil extract solution.

-

Refrigerator or cold room (4°C).

-

Light microscope and hemocytometer.

Procedure:

-

Culture Preparation: Grow the Phytophthora isolate on V8 juice agar plates for 5-7 days at 20-25°C in the dark.

-

Induction of Sporangia: Flood the surface of the agar culture with sterile distilled water or a non-sterile soil extract solution. The choice of liquid depends on the Phytophthora species, as some require the presence of soil microbes to induce sporangia formation.

-

Incubation for Sporangia Formation: Incubate the flooded plates under continuous fluorescent light at room temperature for 24-48 hours.

-

Induction of Zoospore Release: After sporangia have formed, replace the liquid with fresh, cold (4°C) sterile distilled water.

-

Cold Shock: Place the plates at 4°C for 30-60 minutes.

-

Zoospore Release: Return the plates to room temperature (20-25°C). Zoospore release from the sporangia will typically occur within 30-60 minutes.

-

Harvesting and Quantification: Gently collect the zoospore suspension. The concentration of zoospores can be determined using a hemocytometer under a light microscope. Adjust the concentration as needed for subsequent experiments.[12][13]

Quantification of Phytoalexins

This protocol provides a general method for extracting and quantifying phytoalexins from plant tissue. The specific phytoalexin and the plant species will determine the exact extraction solvent and analytical method.

Materials:

-

Plant tissue treated with this compound-Al and/or inoculated with an oomycete.

-

Control plant tissue (untreated).

-

Extraction solvent (e.g., 80% ethanol, methanol, or ethyl acetate).

-

Homogenizer or mortar and pestle.

-

Centrifuge.

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

-

Phytoalexin standard (if available).

Procedure:

-

Sample Collection and Freezing: Harvest plant tissue at different time points after treatment and/or inoculation. Immediately freeze the tissue in liquid nitrogen to stop all metabolic processes and store at -80°C until extraction.

-

Extraction: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer. Add a known volume of the appropriate extraction solvent and continue to homogenize.

-

Centrifugation: Centrifuge the homogenate to pellet the cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytoalexins.

-

Quantification:

-

Spectrophotometry: If the phytoalexin has a characteristic absorbance spectrum, its concentration can be estimated by measuring the absorbance at the specific wavelength and comparing it to a standard curve generated with a known concentration of the phytoalexin standard.[14][15]

-

HPLC: For more precise quantification and separation of different phytoalexins, High-Performance Liquid Chromatography (HPLC) is the preferred method. The extracted sample is injected into the HPLC system, and the phytoalexins are separated based on their physicochemical properties and detected by a UV-Vis or fluorescence detector. The concentration is determined by comparing the peak area to that of a known standard.[16]

-

Analysis of Plant Defense Gene Expression by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique to measure the expression levels of specific genes, such as those involved in plant defense pathways.

Materials:

-

Plant tissue samples (as described in 5.3).

-

RNA extraction kit suitable for plant tissues.

-

DNase I.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR instrument and compatible reagents (e.g., SYBR Green or TaqMan probes).

-

Primers specific for the defense-related genes of interest and for one or more stably expressed reference (housekeeping) genes.

Procedure:

-

RNA Extraction: Extract total RNA from the plant tissue samples using a commercial kit or a standard protocol (e.g., Trizol-based method), following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by agarose gel electrophoresis or using a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the high-quality RNA using a reverse transcriptase enzyme.

-

qPCR: Perform the qPCR reaction using the synthesized cDNA as a template, gene-specific primers, and a qPCR master mix. The reaction is typically run in a thermal cycler with real-time fluorescence detection.

-

Data Analysis: The expression level of the target genes is quantified based on the cycle threshold (Ct) values. The relative expression of the target genes is normalized to the expression of the reference gene(s) using a method such as the 2-ΔΔCt method.[17][18][19]

Conclusion

The mechanism of action of this compound-Al against oomycetes is a sophisticated interplay of direct antimicrobial activity and the induction of host-mediated resistance. Its ability to disrupt the pathogen's metabolism while simultaneously priming the plant's defense system makes it a highly effective and durable fungicide. For researchers and professionals in drug development, a thorough understanding of this dual mode of action is crucial for designing integrated disease management strategies, mitigating the risk of resistance development, and discovering novel fungicidal compounds with similar multifaceted mechanisms. The experimental protocols provided in this guide offer a foundation for further research into the intricate interactions between this compound-Al, oomycete pathogens, and their host plants.

References

- 1. Frontiers | Phosphite inhibits Phytophthora cinnamomi by downregulating oxidoreductases and disrupting energy metabolism [frontiersin.org]

- 2. How this compound-Aluminum Enhances Plant Immunity Against Oomycete Pathogens [jindunchemical.com]

- 3. ucanr.edu [ucanr.edu]

- 4. Phosphite inhibits Phytophthora cinnamomi by downregulating oxidoreductases and disrupting energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. extension.psu.edu [extension.psu.edu]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. An improved method to study Phytophthora cinnamomi Rands zoospores interactions with host - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple and Rapid Assay for Measuring Phytoalexin Pisatin, an Indicator of Plant Defense Response in Pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytoalexin Assay - Lifeasible [lifeasible.com]

- 17. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Synthesis and Structural Analysis of Fosetyl-Al: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-Al, an organophosphorus fungicide, is widely utilized in agriculture for its systemic properties and dual mode of action against a range of plant pathogens. This technical guide provides a comprehensive overview of the synthesis and structural analysis of this compound-Al. It includes detailed experimental protocols for its synthesis, a thorough examination of the analytical techniques used for its structural elucidation, and a summary of its physicochemical properties. Furthermore, this guide presents its mechanism of action, including its direct effects on pathogens and its role in stimulating plant defense responses. All quantitative data is presented in structured tables, and key processes are visualized using workflow and pathway diagrams.

Introduction

This compound-Al, with the chemical name aluminum tris(ethyl phosphonate), is a systemic fungicide effective against Oomycete pathogens such as Phytophthora and Plasmopara.[1] It is known for its ability to translocate both acropetally (upward) and basipetally (downward) within the plant, providing comprehensive protection.[1] The dual mode of action of this compound-Al involves the direct inhibition of fungal growth and the stimulation of the plant's natural defense mechanisms, making it a valuable tool in disease management.[2] This document serves as a technical resource for professionals engaged in the research and development of agrochemicals, providing detailed methodologies for the synthesis and structural characterization of this compound-Al.

Synthesis of this compound-Al

This compound-Al can be synthesized through various methods. The most common industrial approach involves a multi-step process starting from phosphorus trichloride and ethanol.[3] Alternative methods include the reaction of aluminum nitrate with sodium ethyl phosphite and the reaction of ethyl phosphite with hydrargillite.[4]

Synthesis via Phosphorus Trichloride and Ethanol: An Industrial Method Adapted for Laboratory Scale

This method is based on a continuous industrial process and can be adapted for batch synthesis in a laboratory setting.[3] The synthesis proceeds in three main stages: esterification, saponification, and metathesis.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound-Al.

Experimental Protocols:

Step 1: Esterification of Phosphorus Trichloride

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a vacuum line, place 90% ethanol.

-

Cool the vessel to maintain a temperature of 50-60°C.

-

Slowly add phosphorus trichloride to the ethanol while stirring continuously. Maintain a vacuum of 0.08-0.09 MPa to remove the byproducts, hydrogen chloride and chloroethane.[3]

-

The reaction yields a phosphite ester intermediate.

Step 2: Saponification of the Phosphite Ester

-

In a separate reaction vessel, place a 10% aqueous solution of ammonia.

-

Cool the ammonia solution and slowly add the phosphite ester intermediate from Step 1 under constant stirring. This "anti-dropping" method, where the ester is added to the alkali, has been shown to improve yield by reducing the hydrolysis of the phosphite ester.[3]

-

The reaction produces ammonium ethyl phosphite.

Step 3: Metathesis Reaction

-

Prepare a 40% aqueous solution of aluminum sulfate.

-

In a reaction vessel heated to 80-85°C, continuously and simultaneously add the ammonium ethyl phosphite solution from Step 2 and the aluminum sulfate solution.[3]

-

A precipitate of this compound-Al will form.

-

The resulting slurry is then subjected to precipitation, separation (e.g., filtration), and drying to obtain technical-grade this compound-Al.

Alternative Synthesis Methods

Two other methods for the synthesis of this compound-Al are documented, though detailed protocols are less readily available in public literature.[4]

-

Reaction of Aluminum Nitrate with Sodium Ethyl Phosphite: This method involves the direct reaction of an aluminum salt with a pre-formed sodium salt of ethyl phosphite in an aqueous solution.

-

Reaction of Ethyl Phosphite with Hydrargillite: This process involves reacting ethyl phosphite with hydrargillite (a mineral form of aluminum hydroxide) at a temperature of 60°C.[4]

Structural Analysis of this compound-Al

The structural confirmation and purity assessment of this compound-Al are typically performed using a combination of chromatographic and spectroscopic techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈AlO₉P₃ | [2] |

| Molar Mass | 354.10 g/mol | [2] |

| Appearance | White to yellowish crystalline solid | [4] |

| Melting Point | 215 °C (decomposes) | [2] |

| Solubility in Water | 111.3 g/L at 20°C | [4] |

| Vapor Pressure | < 7.5 x 10⁻¹⁰ mm Hg at 25°C | [4] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for the identification and quantification of this compound-Al.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV or conductivity detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A buffered aqueous solution is typically employed. For instance, CIPAC method 384 utilizes ion chromatography with a conductivity detector.[5]

-

Detection: The this compound moiety can be identified by its retention time compared to a standard.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound-Al, particularly in residue analysis.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Mode: Negative electrospray ionization (ESI-) is typically used.

-

Precursor Ion: The this compound anion gives a precursor ion at m/z 109.

-

Product Ions: Collision-induced dissociation of the precursor ion yields characteristic product ions at m/z 81 (resulting from a McLafferty rearrangement with the loss of ethene) and m/z 63. The transition from m/z 109 to m/z 81 is often used for quantification.

| Parameter | Value | Reference |

| Ionization Mode | ESI- | |

| Precursor Ion (m/z) | 109 | |

| Product Ion 1 (m/z) | 81 | |

| Product Ion 2 (m/z) | 63 |

Spectroscopic Analysis

3.4.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound-Al molecule and serves as an identity test by comparing the sample's spectrum to that of an authentic standard.[5]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2980-2850 | C-H stretch (ethyl group) |

| ~2400 | P-H stretch |

| ~1200 | P=O stretch |

| ~1050 | P-O-C stretch |

| ~950 | Al-O-P stretch |

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the ethyl phosphonate ligand. Due to the paramagnetic nature of the Al³⁺ ion, obtaining high-resolution NMR spectra of the final this compound-Al complex can be challenging. Therefore, NMR is often used to characterize the ethyl phosphonate precursor. The following data is for diethyl phosphite, a closely related precursor, and is indicative of the signals expected for the ethyl phosphonate moiety.

¹H NMR Data (for Diethyl Phosphite):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | J (Hz) |

| ~1.3 | Triplet | 6H | -CH₃ | ~7.1 |

| ~4.1 | Quintet | 4H | -O-CH₂- | ~7.1 |

| ~6.8 | Doublet | 1H | P-H | ~690 |

¹³C NMR Data (for Diethyl Phosphite):

| Chemical Shift (ppm) | Assignment |

| ~16 | -CH₃ |

| ~62 | -O-CH₂- |

³¹P NMR Data (for Diethyl Phosphite):

| Chemical Shift (ppm) | Multiplicity |

| ~7-10 | Multiplet (due to coupling with protons) |

Mode of Action

This compound-Al exhibits a dual mode of action, acting both directly against the pathogen and indirectly by stimulating the plant's defense mechanisms.

Direct Action

This compound-Al is metabolized in the plant to phosphonic acid, which is the primary fungitoxic compound.[2] Phosphonic acid directly inhibits the mycelial growth and sporulation of Oomycete pathogens.[1]

Indirect Action: Stimulation of Plant Defenses

This compound-Al and its degradation products can trigger the plant's innate immune system. This leads to the activation of various defense pathways, enhancing the plant's resistance to infection.

Signaling Pathway for Plant Defense Stimulation:

Caption: Dual mode of action of this compound-Al.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of this compound-Al. The outlined synthetic protocols offer a basis for the laboratory-scale production of this important fungicide. The comprehensive description of analytical methodologies, including chromatographic and spectroscopic techniques, provides a framework for its structural confirmation and quality control. Furthermore, the elucidation of its dual mode of action highlights the complexity and effectiveness of this compound-Al as a plant protection agent. This guide serves as a valuable resource for researchers and professionals in the field of agrochemical development.

References

- 1. Diethyl phosphite(762-04-9) 1H NMR spectrum [chemicalbook.com]

- 2. This compound-Al - Wikipedia [en.wikipedia.org]

- 3. CN102766157B - A kind of method of producing technical-grade this compound-aluminum - Google Patents [patents.google.com]

- 4. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dual-Edged Sword: Fosetyl's Role in Inducing Plant Defense Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fosetyl-aluminum (this compound-Al) is a systemic fungicide with a unique dual mode of action. Beyond its direct inhibitory effects on oomycete pathogens, this compound-Al is recognized for its ability to stimulate the plant's innate defense mechanisms. This guide provides a comprehensive technical overview of the molecular underpinnings of this compound-Al-induced plant resistance. It delves into the signaling pathways activated, the key defense-related enzymes and proteins induced, and the resulting accumulation of antimicrobial compounds. Detailed experimental protocols for assessing these defense responses are provided, along with quantitative data from various studies, summarized for comparative analysis. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex interactions at play.

Introduction

This compound-Al has long been a valuable tool in agriculture for managing diseases caused by oomycetes such as Phytophthora and Pythium.[1][2] Its systemic nature allows for both upward and downward translocation within the plant, offering comprehensive protection.[3] What sets this compound-Al apart from many conventional fungicides is its indirect mode of action, which involves the elicitation of the plant's own defense arsenal. This guide will explore the core mechanisms by which this compound-Al and its breakdown product, phosphorous acid, prime the plant for a more robust and rapid defense against invading pathogens.

Mechanism of Action: A Two-Pronged Approach

The efficacy of this compound-Al stems from a combination of direct and indirect actions against pathogens.

-

Direct Action: this compound-Al is rapidly absorbed by the plant and breaks down into ethyl phosphonate and phosphorous acid (phosphonate).[4] Phosphorous acid has been shown to directly inhibit the mycelial growth of susceptible fungi, particularly in a low-phosphate environment.[4]

-

Indirect Action (Host Defense Induction): The more nuanced and arguably more significant long-term benefit of this compound-Al application is the stimulation of the plant's innate immune system. This induced resistance is characterized by the activation of a cascade of defense responses, rendering the plant more resilient to subsequent infections.

Signaling Pathways Activated by this compound-Al

This compound-Al treatment triggers a complex network of signaling pathways that are central to plant immunity. The three key phytohormones involved are salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).

The Salicylic Acid (SA) Pathway

The SA pathway is a cornerstone of systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection. This compound-Al has been shown to potentiate the SA signaling cascade.

The Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET pathways are often synergistic and are typically associated with defense against necrotrophic pathogens and herbivorous insects. While the SA pathway is often considered the primary route for this compound-Al-induced resistance against biotrophic oomycetes, there is evidence of crosstalk and co-activation of the JA and ET pathways.

Key Defense Responses Induced by this compound-Al

The activation of these signaling pathways culminates in the production of a range of defense molecules and physiological responses.

Induction of Pathogenesis-Related (PR) Proteins

PR proteins are a diverse group of plant proteins that are induced upon pathogen attack and play a crucial role in induced resistance.[5] PR-1 is a hallmark protein of the SA-mediated SAR response.[6]

Stimulation of Defense-Related Enzymes

This compound-Al treatment has been shown to enhance the activity of key enzymes in the plant defense response:

-

Phenylalanine Ammonia-Lyase (PAL): PAL is the first enzyme in the phenylpropanoid pathway, which leads to the synthesis of salicylic acid and various antimicrobial phenolic compounds, including phytoalexins.

-

Peroxidase (POX): Peroxidases are involved in a variety of defense responses, including the reinforcement of cell walls through lignification and the generation of reactive oxygen species (ROS).

Accumulation of Phytoalexins

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. This compound-Al has been reported to prime plants for a more rapid and robust accumulation of phytoalexins upon pathogen challenge.

Quantitative Data on this compound-Al Induced Defense Responses

The following tables summarize quantitative data from various studies on the effects of this compound-Al and phosphonates on plant defense parameters.

Table 1: Effect of this compound-Al and Phosphonate on Disease Severity and Pathogen Growth

| Plant Species | Pathogen | Treatment | Concentration | Effect | Reference |

| Tomato | Phytophthora capsici | This compound-Al | 260 µg/ml | Inhibition of lesion expansion | [4] |

| Tomato | Phytophthora capsici | Phosphorous Acid | 180 µg/ml | Inhibition of lesion expansion | [4] |

| Avocado | Phytophthora cinnamomi | This compound-Al (soil drench) | 1.5 g a.i./L | Significant reduction in root rot | [5] |

| Grapevine | Plasmopara viticola | This compound-Al | Not specified | Post-infection control of downy mildew | [5] |

Table 2: Effect of this compound-Al and Related Compounds on Defense Enzyme Activity

| Plant Species | Treatment | Enzyme | Change in Activity | Reference |

| Wheat Genotypes | Gaeumannomyces graminis infection | Phenylalanine Ammonia-Lyase (PAL) | Increased in resistant genotypes | [7] |

| Wheat Genotypes | Gaeumannomyces graminis infection | Peroxidase (POX) | Increased in resistant genotypes | [7] |

| Soybean | Benzothiadiazole (SA analog) | Phenylalanine Ammonia-Lyase (PAL) | Significant increase | [8] |

| Various Cereals and Legumes | Germination | Peroxidase (POX) | Activity varies with germination stage | [9] |

Note: Direct quantitative data for PR protein induction by this compound-Al is less commonly presented in tabular format in the reviewed literature, but numerous studies confirm its induction qualitatively.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess this compound-Al-induced plant defense responses.

Experimental Workflow

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from established spectrophotometric methods.

a. Materials and Reagents:

-

Extraction Buffer: 0.1 M Sodium borate buffer (pH 8.8) containing 14 mM β-mercaptoethanol.

-

Substrate Solution: 50 mM L-phenylalanine in 0.1 M sodium borate buffer (pH 8.8).

-

Stop Solution: 1 M HCl.

-

Spectrophotometer.

b. Procedure:

-

Enzyme Extraction: Homogenize 1g of plant tissue in 5 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant as the crude enzyme extract.

-

Reaction Mixture: In a cuvette, mix 2.5 mL of the substrate solution and 0.4 mL of distilled water.

-

Initiate Reaction: Add 0.1 mL of the crude enzyme extract to the reaction mixture and mix quickly.

-

Incubation: Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop Reaction: Stop the reaction by adding 0.5 mL of 1 M HCl.

-

Measurement: Measure the absorbance at 290 nm against a blank (prepared by adding the stop solution before the enzyme extract).

-

Calculation: Calculate PAL activity based on the production of trans-cinnamic acid using its molar extinction coefficient (9630 M⁻¹cm⁻¹).

Peroxidase (POX) Activity Assay

This protocol is based on the guaiacol oxidation method.

a. Materials and Reagents:

-

Extraction Buffer: 0.1 M Phosphate buffer (pH 7.0).

-

Reaction Mixture: 0.1 M Phosphate buffer (pH 6.0), 0.05 M guaiacol, and 0.03% H₂O₂.

-

Spectrophotometer.

b. Procedure:

-

Enzyme Extraction: Homogenize 1g of plant tissue in 5 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.

-

Assay: In a cuvette, add 2.9 mL of the reaction mixture and 0.1 mL of the enzyme extract.

-

Measurement: Immediately measure the change in absorbance at 470 nm for 3 minutes at 30-second intervals.

-

Calculation: One unit of peroxidase activity is defined as the change in absorbance of 0.01 per minute.

PR-1 Protein Analysis (Western Blot)

This is a general protocol for the detection of PR-1 protein.

a. Materials and Reagents:

-

Protein Extraction Buffer (e.g., RIPA buffer).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody (anti-PR-1).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

b. Procedure:

-

Protein Extraction: Extract total protein from plant tissue using a suitable extraction buffer.

-

Protein Quantification: Determine the protein concentration using a method like the Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against PR-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound-Al stands out as a fungicide that not only directly targets oomycete pathogens but also leverages the plant's own defense machinery. Its ability to induce systemic acquired resistance through the potentiation of salicylic acid signaling, and potentially influence the jasmonic acid and ethylene pathways, leads to a multifaceted and durable protective response. This includes the enhanced production of PR proteins, the activation of key defense-related enzymes like PAL and POX, and the accumulation of antimicrobial phytoalexins. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the strategic deployment of this compound-Al in integrated pest management programs and for the development of novel plant defense activators. The experimental protocols and quantitative data provided in this guide offer a framework for further investigation into the intricate and powerful role of this compound-Al in plant immunity.

References

- 1. medium.com [medium.com]

- 2. This compound-aluminium (Ref: RP 32545) [sitem.herts.ac.uk]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. researchgate.net [researchgate.net]

- 5. Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PR1 pathogenesis-related protein 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. jast.modares.ac.ir [jast.modares.ac.ir]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

Uptake and Translocation Dynamics of Fosetyl-Aluminum in Grapevines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the uptake, translocation, metabolism, and mode of action of Fosetyl-aluminum (this compound-Al) in grapevines (Vitis vinifera). The information is intended for researchers, crop scientists, and professionals involved in the development of plant protection products. This document summarizes key quantitative data, details experimental protocols for residue analysis, and visualizes the compound's metabolic fate and its influence on the plant's defense signaling pathways.

Introduction

This compound-Al is a systemic fungicide widely used in viticulture to control diseases caused by oomycetes, most notably downy mildew (Plasmopara viticola).[1] Its efficacy relies on its unique ability to be transported throughout the plant, offering protection to both existing and new growth.[1][2] Understanding the dynamics of its uptake, translocation, and degradation is crucial for optimizing its application, ensuring food safety, and comprehending its mechanism of action.

Upon application, this compound-Al is rapidly absorbed by the plant's leaves and roots.[1] It exhibits both acropetal (upward) and basipetal (downward) translocation through the xylem and phloem, a key characteristic that distinguishes it from many other fungicides.[1][2] Inside the plant, this compound-Al is quickly hydrolyzed into its active component, phosphonic acid (also known as phosphite), and ethanol.[3][4] Phosphonic acid is the primary agent responsible for the fungicidal effect and also plays a role in stimulating the grapevine's natural defense mechanisms.[3]

Quantitative Data on Translocation and Persistence

The persistence and distribution of phosphonic acid, the primary active metabolite of this compound-Al, have been quantified in various grapevine tissues over extended periods. The following tables summarize data from studies on container-grown Riesling grapevines, providing insights into residue dynamics following different application strategies.

Table 1: Phosphonic Acid Residues in Grapevine Leaves (mg/kg)

| Days After Last Application | 4 Applications (0.4% Solution) | 3 Applications (0.54% Solution) |

| 14 | 220.0 - 272.4 | 63.3 - 69.4 |

| 42 | 150.0 - 200.0 | 50.0 - 60.0 |

| 70 | 100.0 - 140.0 | 30.0 - 50.0 |

| At Harvest (approx. 90 days) | 80.0 - 120.0 | 25.0 - 40.0 |

Data adapted from a study on container-grown Riesling grapevines.[5] The study investigated the effect of spray concentration and frequency on phosphonate residues.

Table 2: Phosphonic Acid Residues in Grapevine Berries (mg/kg)

| Treatment Scenario | Year 1 | Year 2 |

| 4 Applications (0.4% Solution) | 38.5 | 40.6 |

| 3 Applications (0.54% Solution) | 20.2 | 30.9 |

| Soil Application | Not specified | 6.0 ± 1.2 |

Data adapted from a two-year study on container-grown Riesling grapevines.[5][6] The results show that fewer applications at a slightly higher concentration can lead to lower residues in berries.

Table 3: Distribution of Phosphonic Acid in Various Grapevine Tissues at Harvest (mg/kg)

| Tissue | 4 Applications (0.4% Solution) | 3 Applications (0.54% Solution) |

| Leaves | 220.0 - 272.4 | 63.3 - 69.4 |

| Petioles | 68.3 ± 21.8 | 180.8 ± 43.3 (peak at E-L 18) |

| Canes | 142.6 - 232.8 | 68.5 - 112.2 |

| Berries | 38.5 - 40.6 | 20.2 - 30.9 |

Data compiled from studies on container-grown Riesling, highlighting the accumulation of phosphonates in different parts of the vine.[5][7] Note that petiole concentrations peaked earlier in the season.

Experimental Protocols

The analysis of this compound-Al and its metabolite, phosphonic acid, in grapevine tissues requires specialized analytical methods due to their high polarity. The QuPPe (Quick Polar Pesticides) method is a widely adopted and effective procedure for their extraction.

Sample Preparation and Extraction (QuPPe Method)

This protocol is a generalized procedure based on the principles of the QuPPe method.

-

Homogenization: A representative sample of grapevine tissue (e.g., 10 g of berries, leaves) is cryogenically homogenized to a fine powder.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acidified methanol (containing 1% formic acid).[8]

-

For matrices with low water content, an adjustment with water may be necessary.

-

Shake vigorously for 1-2 minutes using a mechanical shaker.

-

-

Centrifugation: Centrifuge the sample at ≥4000 rpm for 5 minutes. To enhance the separation of matrix components, this step can be performed at low temperatures (e.g., after freezing the samples).[8]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[8]

Experimental workflow for the QuPPe extraction method.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound-Al and phosphonic acid.

-

Chromatographic Column: A column suitable for polar analytes, such as a porous graphitic carbon (e.g., Hypercarb) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is recommended.[9]

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is used.[6]

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation.

-

Table 4: Example LC-MS/MS Parameters

| Parameter | Setting |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Source | ESI (Negative) |

| Capillary Voltage | -4500 V |

| Ionization Temp. | 700°C |

| Nebulizer Gas | Nitrogen at 0.55 MPa |

| MRM Transitions | |

| This compound (Quantifier) | 109 -> 81 |

| This compound (Qualifier) | 109 -> 63 |

| Phosphonic Acid (Quantifier) | 81 -> 79 |

| Phosphonic Acid (Qualifier) | 81 -> 63 |

Parameters are illustrative and should be optimized for the specific instrument and matrix.[6][11]

Metabolism and Signaling Pathways

Metabolic Degradation of this compound-Al

The primary metabolic pathway of this compound-Al in grapevines is a rapid hydrolysis reaction. This process is crucial as it releases the active fungicidal compound, phosphonic acid.

References

- 1. fao.org [fao.org]

- 2. avocadosource.com [avocadosource.com]

- 3. safefoodalliance.com [safefoodalliance.com]

- 4. Analysis of this compound-Al in food using LC/MS/MS - Agriparadigma [agriparadigma.it]

- 5. Impact of Spray Concentration and Application Frequency to Modulate Phosphonic Acid Residues in Container-Grown Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. QuPPe: About the Method [quppe.eu]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. researchgate.net [researchgate.net]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Early research on the fungicidal properties of phosphonates

An In-depth Technical Guide on the Early Research of Phosphonate Fungicides

Introduction

Dual Mode of Action

Direct Action on the Pathogen

The primary direct mode of action of phosphonates is the disruption of phosphate metabolism in oomycetes.[1] The phosphite ion (HPO₃²⁻), the active component of phosphonate fungicides, is an analog of the phosphate ion (HPO₄²⁻).[5][7] Fungi can absorb phosphite, which then interferes with metabolic pathways that rely on phosphate.

Key effects of direct action include:

-

Inhibition of Oxidative Phosphorylation: Phosphonates have been shown to interfere with oxidative phosphorylation in the metabolism of oomycetes.[5][8]

-

Accumulation of Metabolic Intermediates: Studies have demonstrated that phosphonate exposure leads to the accumulation of polyphosphate and pyrophosphate within fungal cells.[1] This accumulation is thought to divert ATP from essential metabolic processes, thereby inhibiting growth.[1]

-

Enzyme Inhibition: More recent research has identified that phosphonates can inhibit several key enzymes required for the growth and development of Phytophthora species.[1]

Indirect Action: Stimulation of Host Defenses

Key aspects of host defense induction include:

Experimental Protocols from Early Research

In Vitro Mycelial Growth Inhibition Assay

This protocol was crucial for demonstrating the direct fungicidal activity of phosphonates, with the key modification being the use of a low-phosphate medium.

Objective: To determine the concentration of phosphonate compounds required to inhibit the mycelial growth of oomycetes by 50% (EC₅₀).

Methodology:

-

Medium Preparation: A synthetic agar medium with a defined, low concentration of phosphate is prepared. This is critical, as high phosphate levels competitively inhibit phosphonate uptake and mask its fungicidal effect.[1]

-

Incorporation of Fungicide: Stock solutions of various phosphonate compounds (e.g., potassium phosphonate, this compound-Al) are prepared. Serial dilutions are made and added to the molten agar before pouring into Petri dishes to achieve a range of final concentrations.

-

Inoculation: A small plug of mycelium from an actively growing culture of the target oomycete (e.g., Phytophthora cinnamomi) is placed in the center of each agar plate.

-

Incubation: Plates are incubated in the dark at a controlled temperature (e.g., 25°C).

-

Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control (no fungicide) plate reaches the edge of the dish.

-

Analysis: The percentage of growth inhibition is calculated relative to the control. The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

In Vivo Disease Control Assay (Whole Plant)

This protocol assesses the efficacy of phosphonates in a whole-plant system, accounting for translocation and host-pathogen interactions.

Objective: To evaluate the protective and curative efficacy of phosphonate compounds against a specific disease in a host plant.

Methodology:

-

Plant Propagation: Healthy, susceptible host plants (e.g., pepper, avocado seedlings) are grown under controlled greenhouse conditions.[2][5][9]

-

Fungicide Application:

-

Pathogen Inoculation: Plants are inoculated with a standardized amount of the pathogen (e.g., a zoospore suspension of a Phytophthora species) at a specific site (e.g., stem or roots).

-

Incubation: Plants are maintained in a high-humidity environment conducive to disease development.

-

Data Collection: Disease severity is assessed at regular intervals using a rating scale (e.g., lesion size, percentage of wilted tissue, plant mortality).

-

Analysis: The efficacy of the treatment is determined by comparing the disease severity in treated plants to that in untreated, inoculated control plants.

Quantitative Data from Foundational Studies

Early research focused on comparing the in vitro toxicity of different phosphonate compounds and their in vivo efficacy.

Table 1: Comparative In Vitro Antifungal Activity of Phosphonate Compounds Against Phytophthora Species

| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |

| Potassium Phosphonate | Phytophthora citricola | 2.5 | Ouimette & Coffey, 1989[9] |

| Monoethyl Phosphonate | Phytophthora citricola | 15.0 | Ouimette & Coffey, 1989[9] |

| Dimethyl Phosphonate | Phytophthora citricola | >100 | Ouimette & Coffey, 1989[9] |

| Diethyl Phosphonate | Phytophthora citricola | >100 | Ouimette & Coffey, 1989[9] |

| Potassium Phosphonate | Phytophthora capsici | 6.0 | Ouimette & Coffey, 1989[9] |

| Monoethyl Phosphonate | Phytophthora capsici | 40.0 | Ouimette & Coffey, 1989[9] |

Data synthesized from Ouimette & Coffey (1989). The results clearly show that the inorganic potassium phosphonate was significantly more inhibitory in vitro than the alkyl-substituted organic phosphonates.[9]

Table 2: In Vivo Efficacy of Phosphonate Compounds in Controlling Stem Rot

| Compound | Host Plant | Pathogen | Disease Control Efficacy | Reference |

| Potassium Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |

| Monoethyl Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |

| Dimethyl Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |

| Diethyl Phosphonate | Pepper (Capsicum annuum) | P. capsici | Effective | Ouimette & Coffey, 1989[9] |

| Potassium Phosphonate | Persea indica | P. citricola | Effective | Ouimette & Coffey, 1989[9] |

| Alkyl Phosphonates | Persea indica | P. citricola | Effective | Ouimette & Coffey, 1989[9] |

Despite differences in in vitro activity, the alkyl-substituted phosphonates showed comparable in vivo disease control.[9] This was attributed to the rapid hydrolysis of the organic compounds within the plant tissues to the more active inorganic phosphonate anion.[9][10]

Proposed Signaling and Metabolic Disruption

The direct action of phosphonate is centered on its structural similarity to phosphate, allowing it to enter and disrupt phosphate-dependent pathways.

Conclusion

References

- 1. extension.psu.edu [extension.psu.edu]

- 2. avocadosource.com [avocadosource.com]

- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 4. imskolkata.org [imskolkata.org]

- 5. Fungicidal Activity and Nutritional Value of Phosphorous Acid | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 6. fabinet.up.ac.za [fabinet.up.ac.za]

- 7. mdpi.com [mdpi.com]

- 8. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]

- 9. Phytopathology 1989 | Comparative Antifungal Activity of Four Phosphonate Compounds Against Isolates of Nine Phytophthora Species [apsnet.org]

- 10. researchgate.net [researchgate.net]

The Molecular Duel: An In-depth Technical Guide to the Interaction of Fosetyl with Fungal Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosetyl-aluminum (this compound-Al) is a systemic fungicide with a unique mode of action primarily targeting Oomycete pathogens. Following its absorption into the plant, this compound-Al is rapidly metabolized to its active fungitoxic principle, phosphonic acid (also known as phosphite). The precise molecular interactions of phosphite with fungal enzymes have been a subject of extensive research, revealing a multi-pronged attack on fungal metabolism rather than a single target site. This technical guide provides a comprehensive overview of the current understanding of these interactions, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected biochemical pathways. Evidence points towards a direct action of phosphite on fungal viability through the disruption of phosphorus metabolism, particularly by inhibiting enzymes in the glycolytic and pentose phosphate pathways, and interfering with phosphate transport and assimilation.

Introduction

First introduced in the 1970s, this compound-Al has remained a critical tool in the management of diseases caused by pathogens such as Phytophthora and Plasmopara. Its systemic nature allows for translocation throughout the plant, offering protection to both existing and new growth[1]. While an indirect mode of action involving the stimulation of host plant defense mechanisms is well-documented, there is substantial evidence for a direct inhibitory effect of its metabolite, phosphonic acid, on the fungal pathogen itself[2][3]. This guide focuses on the direct molecular interactions between phosphonic acid and fungal enzymes, providing a technical resource for researchers in fungal biology and fungicide development.

The Active Principle: Phosphonic Acid

Upon entering the plant or fungus, this compound-Al is hydrolyzed to produce phosphonic acid (H₃PO₃) and ethanol[1]. Phosphonic acid is a structural analog of phosphoric acid (H₃PO₄), the primary source of phosphorus for cellular metabolism. This structural similarity is the basis for its disruptive effects on fungal biochemistry. Phosphonic acid is readily absorbed and translocated within the fungus, where it can interfere with metabolic pathways that rely on phosphate[2].

Molecular Targets and Mechanism of Action

The direct antifungal activity of phosphonic acid is not attributed to a single, specific enzyme target. Instead, it appears to act as a broad inhibitor of phosphorus metabolism, affecting multiple key enzymatic and transport processes.

Competition with Phosphate

A primary mechanism of phosphite's action is its ability to compete with phosphate for uptake and for binding sites on enzymes[2][4]. Due to its similar structure and charge distribution, phosphite can be mistakenly transported into the fungal cell via phosphate transporters. Once inside, it can compete with phosphate for the active or allosteric sites of various enzymes that utilize phosphate as a substrate or a regulator. This competition can lead to a state of phosphate starvation within the fungus, even in the presence of external phosphate[2].

Inhibition of Key Metabolic Pathways

Phosphonic acid has been shown to inhibit several enzymes crucial for central metabolism, particularly in the glycolytic and pentose phosphate pathways. This disruption of energy production and biosynthesis is a key factor in its fungitoxic effect.

-

Glycolysis: This fundamental pathway for energy production is a significant target. Studies have demonstrated the inhibition of key glycolytic enzymes by phosphite[1].

-

Pentose Phosphate Pathway: This pathway is essential for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis. Inhibition of enzymes in this pathway further cripples the metabolic capabilities of the fungus[1].

Disruption of Phosphate Assimilation and Signaling

Phosphonic acid interferes with the fungus's ability to sense and respond to phosphate levels.

-

Inhibition of Phosphatases: Acid phosphatases are enzymes that are crucial for scavenging phosphate from organic sources in the environment, especially under phosphate-limiting conditions. Phosphite has been shown to inhibit the activity of these enzymes, further exacerbating the phosphate deficiency within the fungal cell[5].

-

Accumulation of Pyrophosphate: There is evidence to suggest that phosphite inhibits inorganic pyrophosphatase, an enzyme responsible for hydrolyzing pyrophosphate (PPi)[1]. PPi is a byproduct of many biosynthetic reactions, and its accumulation can be toxic to the cell.

Quantitative Data on Fungal Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of phosphite on fungal enzymes and mycelial growth.

| Organism | Target | Inhibitor | Parameter | Value | Reference |

| Phytophthora palmivora | NAD-dependent glyceraldehyde-3-phosphate dehydrogenase | Phosphite | IC50 | 0.74 ± 0.07 mM | [1] |

| Phytophthora palmivora | Glucose-6-phosphate dehydrogenase | Phosphite | IC50 | 29.0 ± 3.4 mM | [1] |

| Phytophthora palmivora | Aldolase/triosephosphate isomerase/glycerophosphate dehydrogenase (mixture) | Phosphite | IC50 | 7.7 ± 0.4 mM | [1] |

| Phytophthora cinnamomi | Mycelial Growth | Phosphite | EC50 | 27.9 µg/mL | [2][5][6] |

| Aspergillus niger | Acid Phosphatase Activity | Phosphite | Inhibition | ~50% reduction | [5] |

| Colletotrichum lindemuthianum | Mycelial Growth | Potassium Phosphite (5 mL/L) | Inhibition | 42% | [2] |

| Colletotrichum lindemuthianum | Conidial Germination | Potassium Phosphite (5 mL/L) | Inhibition | 48% | [2] |

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50: The concentration of a drug that gives a half-maximal response.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the interaction between phosphonates and fungal enzymes. Below are generalized methodologies for key experiments.

Fungal Culture and Enzyme Extraction

-

Fungal Growth: Cultivate the fungal species of interest (e.g., Phytophthora spp.) in a suitable liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium). For studies on phosphate-related enzymes, it is crucial to control the phosphate concentration in the growth medium.

-

Mycelial Harvest: Harvest the mycelia by filtration and wash with a suitable buffer to remove residual medium.

-

Cell Lysis: Disrupt the fungal cells to release the intracellular enzymes. This can be achieved by methods such as grinding with liquid nitrogen, sonication, or using a French press.

-

Enzyme Extraction: Centrifuge the cell lysate to remove cellular debris and collect the supernatant containing the crude enzyme extract. For purification, further chromatography steps may be necessary.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted for various enzymes.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing a suitable buffer at the optimal pH for the enzyme, the enzyme substrate, and any necessary cofactors.

-

Inhibitor Addition: Add varying concentrations of phosphonic acid (or a control solution without the inhibitor) to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding the fungal enzyme extract.

-

Incubation: Incubate the reaction mixture at a constant, optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction, if necessary, by adding a stopping reagent (e.g., a strong acid or base).

-

Product Quantification: Measure the amount of product formed or substrate consumed using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. To determine the mode of inhibition and the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Specific Assay Protocol: Acid Phosphatase Inhibition

-

Substrate: Use p-nitrophenyl phosphate (pNPP) as the substrate.

-

Reaction: The acid phosphatase will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow in alkaline conditions.

-

Procedure:

-

Prepare reaction mixtures containing acetate buffer (pH 4.8), pNPP, and varying concentrations of phosphite.

-

Initiate the reaction by adding the fungal enzyme extract.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a strong base (e.g., NaOH).

-

Measure the absorbance of the yellow p-nitrophenol at 405 nm.

-

-

Analysis: Calculate the percentage of inhibition for each phosphite concentration and determine the IC50.

Specific Assay Protocol: Inorganic Pyrophosphatase Inhibition

-

Substrate: Use inorganic pyrophosphate (PPi) as the substrate.

-

Reaction: The enzyme hydrolyzes PPi to two molecules of orthophosphate (Pi).

-

Procedure:

-

Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl, pH 7.5), MgCl₂ (as a cofactor), PPi, and varying concentrations of phosphite.

-

Initiate the reaction by adding the fungal enzyme extract.

-

Incubate at a controlled temperature (e.g., 25°C) for a specific time.

-

Stop the reaction.

-

Measure the amount of liberated orthophosphate using a colorimetric method, such as the malachite green assay or the Fiske-Subbarow method.

-

-

Analysis: Determine the enzyme activity and calculate the inhibition parameters as described in the general protocol.

Visualization of Affected Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Inhibition and pH dependence of phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Physicochemical Properties of Fosetyl-aluminium Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Fosetyl-aluminium and its various formulations. The information is curated to assist researchers, scientists, and professionals in the fields of drug development and crop protection in understanding the fundamental characteristics of this widely used systemic fungicide.

Core Physicochemical Properties of this compound-aluminium

This compound-aluminium, the aluminium salt of ethyl phosphonate, is a white to yellowish odorless crystalline solid.[1][2] It is known for its high water solubility and systemic action in plants, translocating both acropetally and basipetally.[2] The following tables summarize the key physicochemical properties of the technical grade active ingredient.

Table 1: General Physicochemical Properties of this compound-aluminium

| Property | Value | References |

| Chemical Name | Aluminium tris(ethyl phosphonate) | [3] |

| CAS Number | 39148-24-8 | [2][3] |

| Molecular Formula | C₆H₁₈AlO₉P₃ | [3] |

| Molecular Weight | 354.1 g/mol | [3] |

| Appearance | White to yellowish, odorless crystalline powder | [1][2] |

| Melting Point | 215 °C (decomposes) | [2] |

| Decomposition Temperature | >276 °C | [4] |

| Vapor Pressure | < 7.5 x 10⁻¹⁰ mm Hg at 25°C | [2] |

| Log P (octanol/water) | -2.1 to -2.7 | [2] |

Table 2: Solubility of this compound-aluminium

| Solvent | Solubility at 20°C | References |

| Water | 111.3 g/L | [5] |

| Methanol | 920 mg/L | [2] |

| Acetone | 13 mg/L | [2] |

| Ethyl Acetate | < 1 mg/L | [2] |

| n-Heptane | < 1 mg/L | [6] |

| Xylene | 1 mg/L | [6] |

| Dichloromethane | 4 mg/L | [6] |

Table 3: Stability of this compound-aluminium

| Condition | Stability | References |

| Hydrolytic Stability | Hydrolyzes in acidic and alkaline conditions. DT₅₀ of 5 days at pH 3 and 13.4 days at pH 13. | [1] |

| Thermal Stability | Stable under normal storage conditions. | [1] |

| Photostability | DT₅₀ of 23 daylight hours. | [1] |

This compound-aluminium Formulations

This compound-aluminium is commonly available in several formulations, primarily as wettable powders (WP) and water-dispersible granules (WG).[4][5][7] These formulations are designed for easy dispersion in water for application as foliar sprays or soil treatments.[4]

Table 4: Physicochemical Properties of this compound-aluminium Formulations

| Property | Formulation Type | Typical Value/Range | References |

| Active Ingredient Content | WP, WG | Typically 80% (800 g/kg) | [2] |

| pH (1% aqueous dispersion) | WP | 3.0 - 6.0 | [8] |

| Suspensibility | WP | Minimum 70% after 30 min in CIPAC Standard Water D at 30°C | [7][9] |

| Wettability | WP | Completely wetted in < 2 minutes without swirling | [7][9] |

| Persistent Foam | WP | Maximum 50 mL after 1 minute | [7][9] |

Experimental Protocols

The determination of the physicochemical properties of this compound-aluminium and its formulations is guided by internationally recognized methods, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Melting Point Determination

-

Methodology: OECD Guideline 102; CIPAC Method MT 2.[8][10][11][12][13]

-

Principle: This method involves heating a small, finely ground sample of the technical grade this compound-aluminium in a capillary tube at a controlled rate.[12] The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point.[12]

-

Apparatus: Capillary tube melting point apparatus.[8]

-

Procedure:

-

A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (e.g., 1°C/minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range. For this compound-aluminium, decomposition is observed at its melting point.[2]

-

Water Solubility

-

Methodology: OECD Guideline 105 (Flask Method); CIPAC Method MT 157.[10][14][15][16][17]

-

Principle: The flask method is suitable for substances with a solubility greater than 10⁻² g/L, which applies to this compound-aluminium.[15][16] A saturated solution of the substance in water is prepared at a constant temperature, and the concentration of the dissolved substance is determined analytically.[14]

-

Apparatus: Constant temperature water bath, flasks with stoppers, analytical balance, filtration or centrifugation equipment, and a suitable analytical instrument (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound-aluminium is added to a flask containing a known volume of deionized water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The solution is then allowed to stand to allow undissolved particles to settle.

-

An aliquot of the clear supernatant is carefully removed, and if necessary, filtered or centrifuged to remove any remaining solid particles.

-

The concentration of this compound-aluminium in the aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18]

-

Partition Coefficient (n-octanol/water)

-

Methodology: OECD Guideline 117 (HPLC Method).[1][19][20][21][22]

-

Principle: The HPLC method estimates the octanol-water partition coefficient (Log P) by correlating the retention time of the substance on a reverse-phase HPLC column with the known Log P values of a series of reference compounds.[1][19]

-

Apparatus: High-Performance Liquid Chromatograph (HPLC) with a UV detector and a reverse-phase column (e.g., C18).

-

Procedure:

-

A series of standard compounds with known Log P values are injected into the HPLC system to create a calibration curve of retention time versus Log P.

-

A solution of this compound-aluminium is then injected under the same isocratic conditions.

-

The retention time of this compound-aluminium is measured.

-

The Log P of this compound-aluminium is determined by interpolating its retention time on the calibration curve.

-

Stability Testing (Accelerated Storage)

-

Principle: This method simulates the long-term stability of a formulation by subjecting it to elevated temperatures for a defined period.[23][24] The properties of the formulation are then tested to assess any degradation.

-

Apparatus: Thermostatically controlled oven, suitable sealed containers.

-

Procedure:

-

A sample of the this compound-aluminium formulation is placed in a sealed container, which may be the commercial packaging.

-

The container is stored in an oven at a specified temperature (e.g., 54°C) for a defined period (e.g., 14 days).[9]

-

After the storage period, the sample is allowed to cool to ambient temperature.

-

The formulation is then re-analyzed for its active ingredient content and key physical properties (e.g., suspensibility, wettability) to determine if they still meet the required specifications.

-

Suspensibility of Wettable Powders

-

Principle: This test evaluates the ability of a wettable powder to remain suspended in water under standardized conditions.[27]

-

Apparatus: Graduated cylinders, constant temperature bath, pipette.

-

Procedure:

-

A known amount of the this compound-aluminium WP formulation is suspended in a specified volume of CIPAC Standard Water D in a graduated cylinder.

-

The cylinder is inverted a set number of times to ensure uniform dispersion.

-

The suspension is allowed to stand undisturbed in a constant temperature bath (e.g., 30°C) for a specified time (e.g., 30 minutes).[9]

-

The top 90% of the suspension is carefully siphoned off.

-

The remaining 10% of the suspension (containing any settled material) is analyzed for its this compound-aluminium content.

-

The suspensibility is calculated as the percentage of the active ingredient remaining in suspension.

-

Wettability of Powders

-

Principle: This method determines the time it takes for a powder formulation to become completely wetted when dropped onto the surface of water.[29][30]

-

Apparatus: Beaker, stopwatch, dropping funnel.

-

Procedure:

Signaling Pathways and Logical Relationships

The following diagrams illustrate the degradation pathway of this compound-aluminium and a typical analytical workflow for its determination.

Caption: Degradation pathway of this compound-aluminium.

Caption: General analytical workflow for this compound-aluminium.

References

- 1. oecd.org [oecd.org]

- 2. This compound aluminum - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-Al | SIELC Technologies [sielc.com]